REACTION_CXSMILES
|
[CH3:1][C:2]([OH:11])([CH2:5][CH2:6][CH:7]([CH3:10])[CH2:8][CH3:9])[C:3]#[CH:4].[H][H]>[Pd].[O-2].[Al+3].[O-2].[O-2].[Al+3]>[CH3:1][C:2]([OH:11])([CH2:5][CH2:6][CH:7]([CH3:10])[CH2:8][CH3:9])[CH2:3][CH3:4] |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
154 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)(CCC(CC)C)O
|
Name
|
palladium aluminum oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is carried out at 20°-50° C.
|
Type
|
CUSTOM
|
Details
|
When hydrogen absorption
|
Type
|
CUSTOM
|
Details
|
(after 6-8 hours)
|
Duration
|
7 (± 1) h
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
145 g of main fraction, boiling at 42°-43° C./0.01 mbar, are obtained
|
Name
|
|
Type
|
|
Smiles
|
CC(CC)(CCC(CC)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |